

Spectroscopic Profile of 3-Bromo-2,6-dimethylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2,6-dimethylpyridine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-2,6-dimethylpyridine**, a key intermediate in pharmaceutical and agrochemical research. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Bromo-2,6-dimethylpyridine**, presented in a clear and concise format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental ^1H and ^{13}C NMR data for **3-Bromo-2,6-dimethylpyridine** are not readily available in public spectral databases, theoretical predictions and analysis of related structures provide valuable insights. For comparison, the predicted ^1H NMR spectrum of the isomeric 4-Bromo-2,6-dimethylpyridine shows a singlet for the two equivalent methyl groups at approximately 2.82 ppm and a singlet for the two equivalent aromatic protons at around 7.5 ppm when dissolved in CDCl_3 . It is important to note that the spectrum of **3-Bromo-2,6-dimethylpyridine** would be different due to the different substitution pattern, likely showing two distinct aromatic proton signals and two distinct methyl proton signals.

Infrared (IR) Spectroscopy

Specific experimental IR data for **3-Bromo-2,6-dimethylpyridine** is not widely published. However, the expected characteristic absorption bands can be inferred from the spectra of related substituted pyridines. Key vibrational modes would include C-H stretching from the methyl and aromatic groups, C=C and C=N stretching vibrations within the pyridine ring, and C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum of **3-Bromo-2,6-dimethylpyridine** is available and provides crucial information for its identification and structural elucidation.

Table 1: Mass Spectrometry Data for **3-Bromo-2,6-dimethylpyridine**[\[1\]](#)

m/z	Relative Abundance (%)	Proposed Fragment
185/187	~98	[M] ⁺ (Molecular Ion)
106	100	[M - Br] ⁺
77	~15	[C ₆ H ₅] ⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for bromine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These methodologies are standard in organic chemical analysis and can be adapted to specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified **3-Bromo-2,6-dimethylpyridine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Acquisition:

- Instrument: 100 MHz (or higher) NMR Spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference: Solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (for a liquid sample):

- Place a drop of neat **3-Bromo-2,6-dimethylpyridine** onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction (GC-MS):

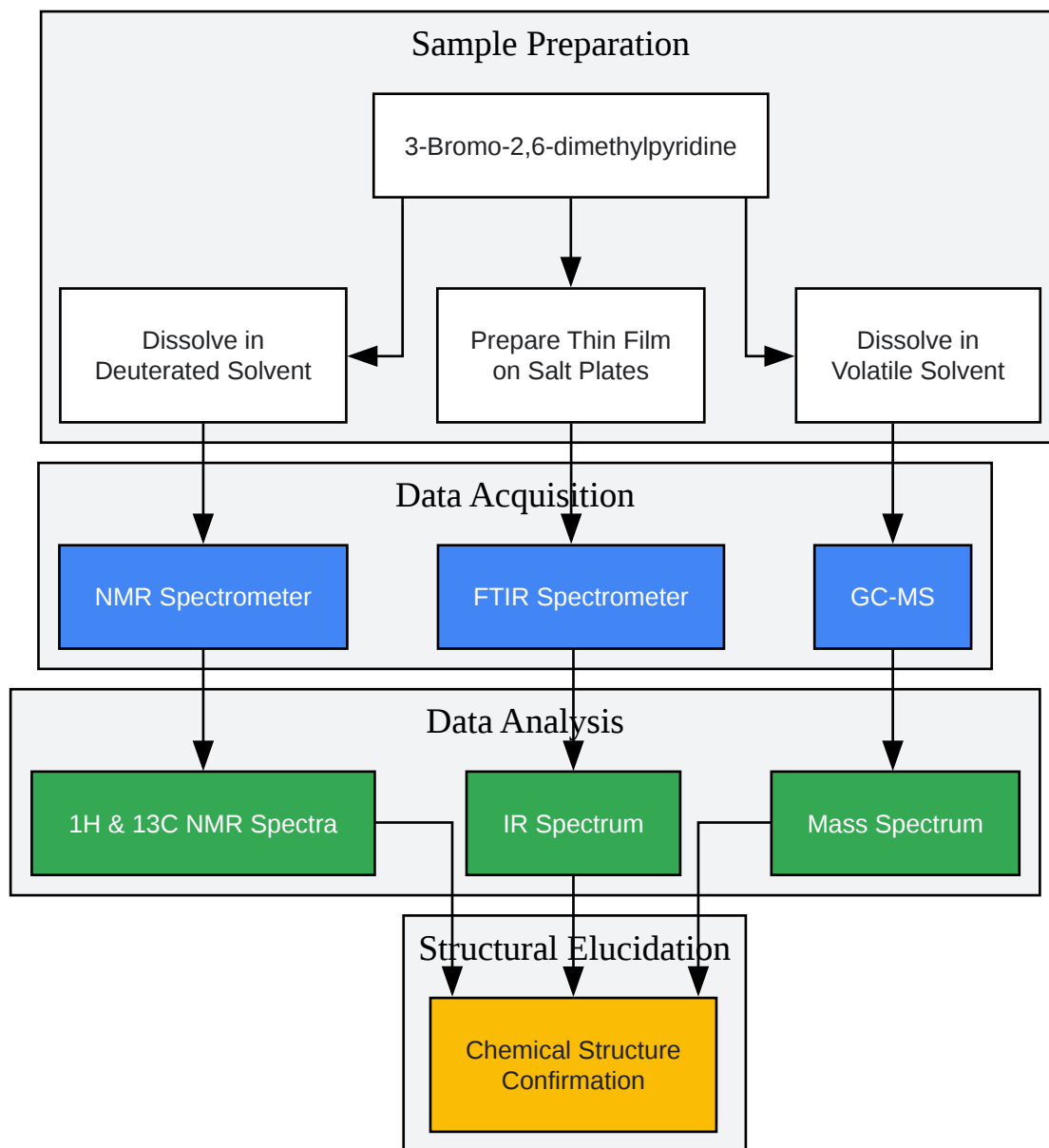
- Dissolve a small amount of **3-Bromo-2,6-dimethylpyridine** in a volatile solvent (e.g., dichloromethane or methanol).
- Inject an aliquot of the solution into the Gas Chromatograph (GC).
- The compound is separated on a capillary column and introduced into the mass spectrometer.

Data Acquisition:

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
- Ion Source Temperature: 200-250 $^{\circ}\text{C}$.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **3-Bromo-2,6-dimethylpyridine**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 3-Bromo-2,6-dimethylpyridine | C₇H₈BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]
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